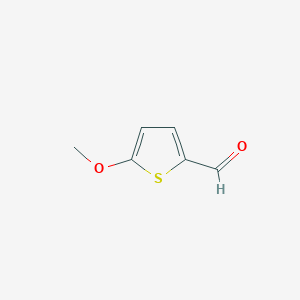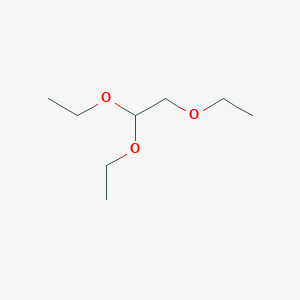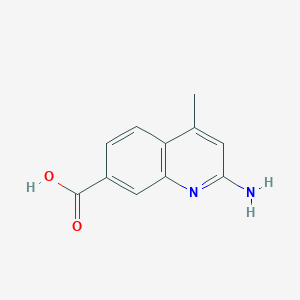![molecular formula C18H17NO5 B058306 (2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione CAS No. 114942-83-5](/img/structure/B58306.png)
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione, commonly known as MADD, is a synthetic compound with potential applications in scientific research. It is a bicyclic lactam that belongs to the class of compounds known as pentacyclic oxazolidines. MADD has a unique structure that makes it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of MADD is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MADD has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MADD has also been shown to inhibit the growth of blood vessels, which is important in the treatment of certain types of cancer. Additionally, MADD has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MADD in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, MADD has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. One limitation of using MADD in lab experiments is its complex synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving MADD. One area of interest is the development of MADD derivatives that may have improved biological activity. Another area of interest is the study of the mechanism of action of MADD, which may provide insights into the development of new drugs. Additionally, MADD may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
MADD is a synthetic compound with potential applications in scientific research. Its unique structure and wide range of biological activities make it an attractive target for drug discovery and development. Further research is needed to fully understand the mechanism of action of MADD, and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MADD is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with ethyl glyoxylate to form the lactam ring. The final step involves the formation of the oxazolidine ring using a diol as a template.
Aplicaciones Científicas De Investigación
MADD has been shown to have potential applications in scientific research. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. MADD has also been studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including bacteria and fungi.
Propiedades
| 114942-83-5 | |
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(2S,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
InChI |
InChI=1S/C18H17NO5/c1-22-14-8-18-4-2-15(20)19(18)5-3-10-6-12-13(24-9-23-12)7-11(10)16(18)17(14)21/h6-8,16H,2-5,9H2,1H3/t16-,18+/m1/s1 |
Clave InChI |
KMFXSTOEBLYIJV-AEFFLSMTSA-N |
SMILES isomérico |
COC1=C[C@]23CCC(=O)N2CCC4=CC5=C(C=C4[C@@H]3C1=O)OCO5 |
SMILES |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
SMILES canónico |
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
Sinónimos |
.+/-.-2-Methoxy-3,8-dioxocephalotax-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
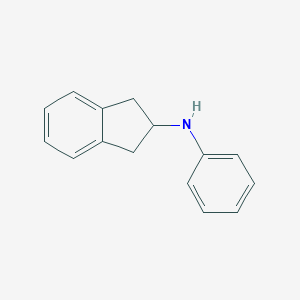
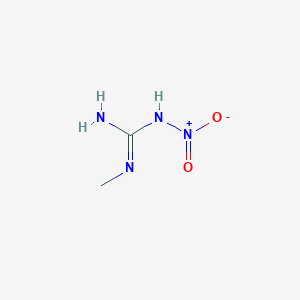
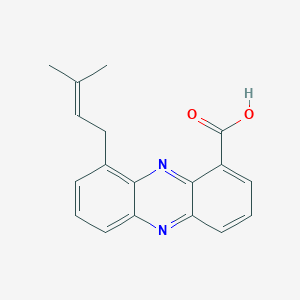
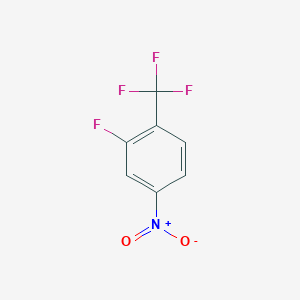

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)



